ethyl (4e)-3-oxohex-4-enoate

Organic Synthesis Process Chemistry Volatility

Ethyl (4E)-3-oxohex-4-enoate (CAS 25654-09-5) is an α,β-unsaturated β-ketoester characterized by a conjugated (E)-enone system and an ethyl ester group. This compound has a molecular weight of 156.18 g/mol, a predicted density of 1.008 g/cm³, and a boiling point of 101-105 °C at 15 mmHg.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B8453885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4e)-3-oxohex-4-enoate
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C=CC
InChIInChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3,5H,4,6H2,1-2H3
InChIKeyGAWHNZKGIRQKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (4E)-3-oxohex-4-enoate: A Specialized α,β-Unsaturated β-Ketoester Building Block for Advanced Organic Synthesis


Ethyl (4E)-3-oxohex-4-enoate (CAS 25654-09-5) is an α,β-unsaturated β-ketoester characterized by a conjugated (E)-enone system and an ethyl ester group [1]. This compound has a molecular weight of 156.18 g/mol, a predicted density of 1.008 g/cm³, and a boiling point of 101-105 °C at 15 mmHg [1]. The defined (E)-configuration of the C4-C5 double bond ensures stereochemical consistency, a critical attribute for applications demanding precise molecular geometry [2]. As a member of the β-ketoester family, it serves as a versatile intermediate in the synthesis of heterocyclic compounds and conjugated systems [2].

Why Saturated or Non-Conjugated Analogs Cannot Substitute for Ethyl (4E)-3-oxohex-4-enoate in Critical Syntheses


The α,β-unsaturated β-ketoester motif in ethyl (4E)-3-oxohex-4-enoate confers a unique dual reactivity profile not shared by saturated β-ketoesters (e.g., ethyl 3-oxohexanoate) or non-conjugated unsaturated esters. The conjugated enone system enables distinct reaction pathways, including conjugate (Michael) additions and cycloadditions, while the β-ketoester functionality provides an exceptionally acidic α-proton (pKa ~11) that facilitates enolate formation for alkylation and acylation chemistry [1]. This combination of structural features creates a reaction manifold that is fundamentally different from its saturated counterparts, which lack the extended π-system required for conjugate addition. Consequently, substituting a saturated analog in a synthetic sequence designed for an α,β-unsaturated β-ketoester would result in failure to achieve the intended bond-forming transformations, leading to incorrect products or no reaction at all.

Quantitative Differentiation of Ethyl (4E)-3-oxohex-4-enoate from Key Comparators


Volatility Profile: Higher Boiling Point at Reduced Pressure Distinguishes from Saturated Analog

Ethyl (4E)-3-oxohex-4-enoate exhibits a higher boiling point compared to its saturated counterpart, ethyl 3-oxohexanoate, under identical reduced pressure conditions. This difference reflects the impact of the conjugated double bond on intermolecular interactions [1].

Organic Synthesis Process Chemistry Volatility

Lipophilicity Modulation: Lower LogP Value Alters Partitioning Behavior

The conjugated double bond in ethyl (4E)-3-oxohex-4-enoate reduces its lipophilicity compared to the fully saturated analog, as quantified by the XLogP3 value. This difference in calculated partition coefficient can influence solubility and permeability in biological or biphasic reaction systems [1][2].

Medicinal Chemistry ADME Properties Lipophilicity

Stereochemical Definition: Quantified (E)-Configuration Ensures Reproducible Asymmetric Outcomes

Ethyl (4E)-3-oxohex-4-enoate is defined by a single, specified (E)-stereocenter at the C4-C5 double bond, whereas its Z-isomer or stereochemically undefined mixtures introduce ambiguity into synthetic outcomes [1]. This stereochemical integrity is quantitatively reflected in the compound's computed properties, which show a Defined Bond Stereocenter Count of 1 [1].

Asymmetric Synthesis Stereochemistry Quality Control

Density Difference Reflects Altered Molecular Packing

The predicted density of ethyl (4E)-3-oxohex-4-enoate is slightly higher than the experimental density of its saturated analog, suggesting more compact molecular packing in the liquid state, potentially due to the planar geometry of the conjugated enone system [1].

Physical Chemistry Process Engineering Material Properties

Strategic Application Scenarios for Ethyl (4E)-3-oxohex-4-enoate Based on Quantitative Differentiation


Asymmetric Synthesis of Terpenoid-Derived Fragrances

The defined (E)-stereochemistry of ethyl (4E)-3-oxohex-4-enoate [1] makes it an ideal precursor for the stereocontrolled synthesis of damascone and related rose ketone fragrances. The stereochemical integrity of the starting material directly translates to the stereochemical outcome of subsequent aldol condensations and hydrogenations, ensuring consistent olfactory profiles in the final fragrance product.

Construction of Heterocyclic Scaffolds for Medicinal Chemistry

The α,β-unsaturated β-ketoester system of ethyl (4E)-3-oxohex-4-enoate provides a reactive platform for the synthesis of diverse heterocycles (e.g., pyrazoles, isoxazoles) via conjugate addition-cyclocondensation cascades [2]. The compound's lower lipophilicity (XLogP3 = 1.1) compared to saturated analogs [3] may be advantageous when designing polar heterocyclic intermediates with improved aqueous solubility for biological screening.

Stereoselective Conjugate Addition Reactions

The conjugated enone system in ethyl (4E)-3-oxohex-4-enoate [2] serves as a superior Michael acceptor compared to saturated β-ketoesters, enabling the introduction of nucleophiles (e.g., organocuprates, amines) with predictable regio- and stereoselectivity. This reactivity profile is essential for building complex carbon skeletons in natural product total synthesis.

Quality Control and Process Development

The distinct physical properties of ethyl (4E)-3-oxohex-4-enoate—specifically its elevated boiling point (101-105 °C at 15 mmHg) and higher density (1.008 g/cm³) relative to ethyl 3-oxohexanoate [4]—provide clear analytical benchmarks for confirming product identity and purity during scale-up. These parameters facilitate the development of robust in-process controls for kilogram-scale manufacturing.

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